Product packaging for Ethyl 4-(1-oxo-2-phenylethyl)benzoate(Cat. No.:CAS No. 898776-56-2)

Ethyl 4-(1-oxo-2-phenylethyl)benzoate

Cat. No.: B1327842
CAS No.: 898776-56-2
M. Wt: 268.31 g/mol
InChI Key: CMXZPAUMRMYUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(1-oxo-2-phenylethyl)benzoate is a high-purity chemical compound provided for research and development purposes. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, human, veterinary, or household applications. Researchers should consult the specific analytical data and material safety data sheet (MSDS) for safe handling and storage instructions prior to use. The specific research applications, mechanistic details, and pharmacological profile of this compound are areas for ongoing investigation and should be verified by the researcher through specialized chemical and pharmacological databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1327842 Ethyl 4-(1-oxo-2-phenylethyl)benzoate CAS No. 898776-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-phenylacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-14(9-11-15)16(18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXZPAUMRMYUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645678
Record name Ethyl 4-(phenylacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-56-2
Record name Ethyl 4-(2-phenylacetyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(phenylacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl 4-(1-oxo-2-phenylethyl)benzoate

The construction of this compound, a molecule incorporating both a benzoate (B1203000) ester and a ketone, can be approached through several well-established organic synthesis routes. These methods often involve the sequential or convergent assembly of its core components.

Esterification Reactions and Optimizations

The ethyl benzoate moiety of the target molecule is typically formed through esterification. The most fundamental method is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This equilibrium-driven process generally requires an excess of one reactant or the removal of water to achieve high yields.

Modern optimizations focus on improving reaction rates, yields, and environmental friendliness. Key developments include the use of microwave irradiation to significantly reduce reaction times compared to conventional heating. Furthermore, a variety of catalysts have been employed to enhance efficiency. While traditional mineral acids like sulfuric acid are effective, they pose challenges in separation and waste management. To address this, heterogeneous solid acid catalysts have been developed. These are easily separable from the reaction mixture and can often be reused, aligning with greener chemistry principles.

Table 1: Catalytic Systems for Fischer Esterification of Benzoic Acid Derivatives

Catalyst Type Examples Typical Conditions Advantages
Mineral Acids H₂SO₄, HCl Reflux in excess alcohol Low cost, effective
Solid Acids Amberlyst-15, Zeolites, Sulfonic acid-functionalized silica (B1680970) Heating, often in flow reactors Reusable, easy separation, reduced waste

Optimization strategies also involve the efficient removal of water through methods like azeotropic distillation or the use of dehydrating agents to shift the reaction equilibrium toward the ester product.

Approaches Involving Phenacyl Halide Precursors

The synthesis of the β-keto ester structure of this compound can be achieved through methods analogous to using phenacyl halide precursors, primarily involving carbon-carbon bond formation. The Claisen condensation is a cornerstone reaction for creating β-keto esters. A mixed (or crossed) Claisen condensation is particularly relevant, occurring between two different esters where one acts as the nucleophilic donor and the other as the electrophilic acceptor.

For the target molecule, a plausible mixed Claisen-type strategy would involve the reaction between an enolizable ester like ethyl phenylacetate (B1230308) and a non-enolizable ester such as ethyl 4-formylbenzoate (B8722198) or a similar derivative under the influence of a strong base (e.g., sodium ethoxide, lithium diisopropylamide). The non-enolizable ester serves as the electrophilic "acylating agent," conceptually similar to a phenacyl halide.

Key steps in this process include:

Enolate Formation: A strong base removes an acidic α-proton from the enolizable ester (e.g., ethyl phenylacetate) to form a nucleophilic enolate.

Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the non-enolizable ester (the ethyl benzoate derivative).

Elimination: The alkoxy group of the acceptor ester is eliminated.

Deprotonation: The newly formed β-keto ester, which has an acidic proton between the two carbonyls, is deprotonated by the base. This step drives the reaction to completion.

Protonation: An acidic workup protonates the resulting enolate to yield the final β-keto ester.

Alternative methods for synthesizing β-keto esters include the acylation of ketone enolates or the reaction of esters with reagents like ethyl chloroformate in the presence of a strong base. Another approach involves activating carboxylic acids (like phenylacetic acid) with reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) for subsequent condensation with Meldrum's acid, which can then be converted to the desired β-keto ester.

Multi-component and Cascade Reactions for Benzoate Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. These reactions are valued for their atom economy, convergence, and reduction of intermediate isolation steps. While a specific MCR for this compound is not prominently documented, the principles can be applied to construct similar benzoate derivatives. For instance, MCRs have been used to generate complex heterocyclic systems starting from benzoate precursors.

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. This strategy is highly effective for rapidly building molecular complexity. A hypothetical cascade approach to the target molecule could involve an initial reaction, such as a Friedel-Crafts acylation of ethylbenzene (B125841) with a suitable phthalic anhydride (B1165640) derivative, followed by an in-situ decarboxylation and esterification sequence. Such processes are designed to be highly efficient, minimizing waste and purification efforts between steps.

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of innovative methods that are more efficient and environmentally benign than traditional approaches.

Green Chemistry Principles in Ester Synthesis

The synthesis of esters, a key step in producing the target molecule, has been a major focus for the application of green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green strategies in ester synthesis include:

Use of Renewable Feedstocks and Catalysts: Employing biocatalysts like immobilized lipases allows for reactions under mild, solvent-free conditions, offering high selectivity. Solid acid catalysts, which can be recovered and reused, are a green alternative to corrosive mineral acids.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption.

Atom Economy: Designing reactions, such as MCRs, to maximize the incorporation of all reactant atoms into the final product minimizes waste.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, or performing reactions under solvent-free conditions, reduces environmental impact.

Table 2: Application of Green Chemistry Principles to Ester Synthesis

Green Chemistry Principle Application in Ester Synthesis
Prevention of Waste Using high-yield reactions and recyclable catalysts.
Atom Economy Designing syntheses (e.g., MCRs) that incorporate most atoms from reactants into the product.
Less Hazardous Synthesis Replacing toxic reagents and catalysts with benign alternatives like enzymes or solid acids.
Design for Energy Efficiency Using microwave heating or ambient temperature reactions with highly active catalysts.
Use of Renewable Feedstocks Synthesizing esters from biomass-derived alcohols and acids.

| Catalysis | Preferring catalytic reagents over stoichiometric ones; using biocatalysts or recyclable heterogeneous catalysts. |

A significant innovation in sustainable synthesis is the development of advanced catalytic systems. Among these are carbon-supported Rhodium-Ruthenium (RhRu) bimetallic oxide clusters (RhRuOₓ/C). These nanocatalysts have demonstrated remarkable activity for the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids to directly produce aryl esters.

This method represents a significant advancement because it uses molecular oxygen (O₂) as the sole, environmentally benign oxidant, with water as the only byproduct. The reaction proceeds via a C-H bond activation mechanism.

Key research findings on this system include:

Catalyst Structure: The catalysts are nano-sized, with a mean diameter of approximately 1.2 nm.

Mechanism: Kinetic and computational studies indicate that the cleavage of the arene C-H bond is the rate-determining step. The active center is proposed to be Rh(V), with the Ru atom enhancing its electrophilicity, thereby facilitating the C-H activation.

Versatility: The RhRuOₓ/C catalyst is effective for a range of electron-rich arenes and both aliphatic and aromatic carboxylic acids.

This catalytic system exemplifies a green and innovative approach, offering a highly efficient and atom-economical pathway for forming ester bonds under sustainable conditions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl Acetate (B1210297)
Ethyl Phenylacetate
Ethyl 4-formylbenzoate
Ethyl Chloroformate
Benzoic Acid
Phenylacetic Acid
Phthalic Anhydride
Ethanol (B145695)
Sulfuric Acid
Hydrochloric Acid
Sodium Ethoxide
Lithium Diisopropylamide
N,N'-Dicyclohexylcarbodiimide (DCC)
4-dimethylaminopyridine (DMAP)
Meldrum's Acid
Rhodium (Rh)
Ruthenium (Ru)
Zirconium
Water

Non-Traditional Activation Methods (e.g., Aerosolization Techniques for Ester Synthesis)

Emerging non-traditional activation methods offer novel pathways for ester synthesis that bypass the need for catalysts or high temperatures. One such innovative approach is the aerosolization of reactants. This technique involves atomizing a solution of a carboxylic acid and an excess of an alcohol into micro-droplets. The reaction proceeds as the solvent evaporates, and remarkably, can achieve near-quantitative yields without the use of any acid catalyst or external heating.

This method has been shown to be effective for the esterification of various organic acids with alcohols like methanol (B129727) and ethanol. The high efficiency of the reaction in aerosol droplets is attributed to the unique environment at the air-liquid interface and non-equilibrium kinetics. The presence of water has been found to inhibit the reaction, highlighting the importance of the reaction conditions. Aerosol-mediated synthesis represents a significant advancement in green chemistry, demonstrating a pathway for ester production that is highly efficient and environmentally friendly by eliminating the need for catalysts and energy-intensive heating. Further research into this technique could expand its applicability to more complex ester frameworks.

C-H Functionalization Strategies for Aryl Ester Construction

The construction of aryl esters can be streamlined through modern synthetic strategies that involve the direct functionalization of carbon-hydrogen (C-H) bonds. Transition-metal catalysis, particularly with palladium, has enabled the development of powerful methods for C-H activation and arylation, providing a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

In the context of synthesizing precursors for this compound, C-H functionalization can be envisioned for the direct arylation of a benzoate scaffold. For example, a palladium catalyst can facilitate the coupling of a benzoic acid derivative with an aryl partner through the activation of a C-H bond on the aromatic ring. This approach avoids the need for halogenated or organometallic precursors, thus reducing waste and simplifying the synthetic sequence.

These reactions often employ a directing group to control the regioselectivity of the C-H activation. By choosing an appropriate directing group, chemists can selectively functionalize a specific C-H bond, leading to the desired product with high precision. The development of ester-directed C-H activation further enhances the utility of this strategy for building complex molecular architectures. The direct arylation of C-H bonds is a transformative tool in organic synthesis, offering a more sustainable and efficient route to valuable aryl ester compounds.

Derivatization and Further Functionalization Strategies for this compound

Chemical Modifications at the α-Keto Moiety

The α-keto moiety in this compound is a versatile functional group that serves as a prime site for further chemical modifications and derivatization. This ketone group, positioned adjacent to the ester, is susceptible to a range of chemical transformations, allowing for the synthesis of diverse analogs.

One of the fundamental reactions is the hydrolysis of the ester group, which can be achieved under acidic or basic conditions to yield the corresponding α-keto acid. However, studies have shown that α-keto esters can be vulnerable to rapid and spontaneous hydrolysis even in neutral aqueous media, a property that must be considered in their handling and application.

The carbonyl group itself can undergo various nucleophilic addition reactions. For instance, reduction of the ketone using hydride reagents like sodium borohydride (B1222165) would yield the corresponding α-hydroxy ester. The α-keto group can also be a target for oxidation. Additionally, the synthesis of α-ketoamides can be achieved through oxidative amidation processes. The reaction of the α-keto ester with various amines could lead to the formation of imines or enamines, which are valuable synthetic intermediates. Furthermore, derivatization reactions targeting the α-keto group can be used to synthesize heterocyclic compounds, such as thiazanones from the reaction of oxo fatty esters with β-mercaptopropionic acid. These transformations highlight the synthetic utility of the α-keto moiety for creating a library of structurally related compounds.

Table of Compounds

Compound Name
This compound
Benzoic acid
Ethanol
p-Toluenesulfonic acid
Benzyltriethylammonium chloride
Thionyl chloride
Candida antarctica lipase (B570770) B
Sodium borohydride

Transformations of the Benzoate Aromatic Ring

The benzoate aromatic ring in this compound is substituted with two deactivating groups: the ethyl ester (-COOEt) and the 1-oxo-2-phenylethyl group (-C(O)CH2Ph). Both of these groups are electron-withdrawing, which significantly influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. libretexts.orgcsbsju.edu Electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. csbsju.eduuomustansiriyah.edu.iq

The directing effect of these substituents must also be considered. The ethyl ester group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. ucalgary.ca Similarly, the acyl group is also a meta-director. msu.edu Given the para-substitution pattern of the starting material, the positions ortho to the ethyl ester group (and meta to the acyl group) and the positions ortho to the acyl group (and meta to the ethyl ester group) are the potential sites for electrophilic attack. The combined deactivating nature of both substituents makes electrophilic substitution challenging, often requiring harsh reaction conditions.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 3-nitro-4-(1-oxo-2-phenylethyl)benzoate
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Ethyl 3-bromo-4-(1-oxo-2-phenylethyl)benzoate or Ethyl 3-chloro-4-(1-oxo-2-phenylethyl)benzoate
SulfonationSO₃, H₂SO₄Ethyl 3-(sulfo)-4-(1-oxo-2-phenylethyl)benzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely to occur due to the strongly deactivated ring. uci.edu

Note: The positions of substitution are predicted based on the directing effects of the existing substituents. Experimental verification would be required to confirm the regioselectivity.

Utilization as a Precursor for Heterocyclic Scaffolds

The structural framework of this compound serves as a valuable starting point for the synthesis of various heterocyclic scaffolds. The key to its utility lies in the chemical manipulation of its functional groups, particularly the ethyl ester and the ketone, to facilitate cyclization reactions.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. nih.gov A common synthetic route to quinazolinones involves the condensation of an anthranilic acid derivative with a suitable carbonyl compound or its equivalent. nih.gov To utilize this compound for this purpose, the ethyl ester group must first be converted into an amino group. This can be achieved through a multi-step sequence involving hydrolysis of the ester to the corresponding carboxylic acid, doubtnut.comyoutube.comyoutube.comsserc.org.uk followed by a Curtius, Hofmann, or Schmidt rearrangement to yield the amine. A more direct approach could involve the reduction of a nitro group, should one be introduced onto the aromatic ring via nitration as discussed in the previous section. orgsyn.org

Once the 4-amino-substituted derivative is obtained, it can undergo condensation with a suitable one-carbon synthon, such as formamide (B127407) or orthoformates, to construct the pyrimidine (B1678525) ring of the quinazolinone scaffold. The ketone functionality at the 4-position of the parent molecule can also participate in cyclization reactions, potentially leading to more complex fused quinazolinone systems.

Synthesis of Benzodiazepine (B76468) Derivatives

1,4-Benzodiazepines are another important class of heterocyclic compounds, widely recognized for their therapeutic applications. google.com The synthesis of 1,4-benzodiazepines often commences from 2-aminobenzophenones. researchgate.netwum.edu.pl To adapt this compound for the synthesis of benzodiazepine derivatives, a strategic functional group transformation is necessary.

First, an amino group needs to be introduced at the ortho-position to the acyl group. This would transform the core structure into a 2-amino-5-(1-oxo-2-phenylethyl)benzoate derivative. Achieving this regioselectivity can be challenging due to the directing effects of the existing substituents. However, if successful, the resulting 2-aminobenzophenone (B122507) analogue could then be reacted with an α-amino acid or its derivative to construct the seven-membered diazepine (B8756704) ring. For instance, reaction with glycine (B1666218) ethyl ester hydrochloride in the presence of a base is a common method for forming the 1,4-benzodiazepin-2-one core. researchgate.net

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry. nih.govnih.gov A primary route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are typically prepared from carboxylic acid hydrazides. utar.edu.myluxembourg-bio.com

To employ this compound as a precursor for 1,3,4-oxadiazoles, the ethyl ester group must be converted into a carboxylic acid hydrazide functionality. This transformation can be readily achieved by reacting the ester with hydrazine (B178648) hydrate. nih.govresearchgate.net The resulting 4-(1-oxo-2-phenylethyl)benzoic acid hydrazide can then be reacted with a variety of reagents, such as carboxylic acids, acid chlorides, or orthoesters, in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride, to effect the cyclization to the desired 1,3,4-oxadiazole ring. nih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

Precursor DerivativeTarget HeterocycleKey Synthetic Transformation
4-Amino-3-(1-oxo-2-phenylethyl)benzoic acidQuinazolinoneCondensation with a C1 synthon
Ethyl 2-amino-5-(1-oxo-2-phenylethyl)benzoate1,4-BenzodiazepineReaction with an α-amino acid derivative
4-(1-oxo-2-phenylethyl)benzoic acid hydrazide1,3,4-OxadiazoleCyclodehydration with a carboxylic acid derivative

Mechanistic Investigations of Reactions Involving Ethyl 4 1 Oxo 2 Phenylethyl Benzoate

Elucidation of Reaction Mechanisms for Synthetic Routes

The synthesis of Ethyl 4-(1-oxo-2-phenylethyl)benzoate, a derivative of deoxybenzoin, can be proposed to occur via a Friedel-Crafts acylation reaction. This classic method of forming carbon-carbon bonds on an aromatic ring proceeds through an electrophilic aromatic substitution (EAS) mechanism. rsc.orgbeilstein-journals.org

One plausible synthetic pathway involves the reaction of ethyl benzoate (B1203000) with phenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction mechanism unfolds in several key steps:

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of phenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the active electrophile in the reaction. sigmaaldrich.comchemistrysteps.commasterorganicchemistry.com

Electrophilic Attack: The aromatic ring of ethyl benzoate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The ester group (-COOEt) on the ethyl benzoate ring is a deactivating, meta-directing group. ma.edu Therefore, the electrophilic attack is directed to the meta position relative to the ester, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. chemistrysteps.comyoutube.com

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the acyl group. masterorganicchemistry.comyoutube.com This step regenerates the aromatic ring and the AlCl₃ catalyst, yielding the final product, this compound.

An alternative, and more likely, route involves the Friedel-Crafts acylation of benzene (B151609) with 4-(chlorocarbonyl)benzoyl chloride, followed by esterification. However, for the formation from ethyl benzoate, the meta-directing effect is a key mechanistic consideration.

Characterization of Catalytic Intermediates and Transition States

The pathway of the proposed Friedel-Crafts acylation is characterized by distinct intermediates and transition states that dictate the reaction's progress and outcome.

Catalytic Intermediates:

Lewis Acid-Acyl Halide Complex: The initial intermediate is the complex formed between the Lewis acid (e.g., AlCl₃) and the acyl halide (phenylacetyl chloride). In this complex, the Lewis acid withdraws electron density from the carbonyl carbon, making it more electrophilic.

Acylium Ion: The cleavage of the C-Cl bond from the initial complex generates the key electrophile: the acylium ion. This species is stabilized by resonance, with the positive charge shared between the carbonyl carbon and oxygen. This resonance stabilization prevents the rearrangements that are often problematic in Friedel-Crafts alkylations. chemistrysteps.commasterorganicchemistry.com

Sigma Complex (Arenium Ion): Following the attack of the aromatic ring on the acylium ion, a non-aromatic, carbocationic intermediate known as the sigma complex is formed. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of substitution through resonance. The stability of this intermediate influences the reaction rate and the regioselectivity of the substitution.

Transition States:

The reaction proceeds through two primary transition states. The first and highest-energy transition state (the rate-determining step) occurs during the electrophilic attack of the aromatic ring on the acylium ion, leading to the formation of the sigma complex. rsc.org This step involves the disruption of the ring's aromaticity. A second, lower-energy transition state is associated with the deprotonation of the sigma complex to restore aromaticity and form the final product.

Theoretical and Computational Studies of Reaction Pathways

While specific computational studies on this compound are not available, theoretical methods are widely used to investigate the mechanisms of related electrophilic aromatic substitution reactions.

Density Functional Theory (DFT) Calculations for Energetics and Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. berkeley.edu It allows for the determination of the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. nih.gov

For a reaction like the Friedel-Crafts acylation, DFT calculations can:

Optimize the three-dimensional structures of all species involved.

Calculate the relative energies (enthalpies and Gibbs free energies) of intermediates and transition states. nih.gov

Determine the activation energy barriers for each step, identifying the rate-determining step of the reaction. usu.edu

Provide insights into the electronic properties, such as charge distribution and molecular orbital shapes, which can explain the reactivity and stability of intermediates like the acylium ion and the sigma complex.

Below is an illustrative table representing typical relative energy data that could be obtained from a DFT study of the proposed reaction mechanism.

SpeciesDescriptionCalculated Relative Energy (kcal/mol) (Illustrative)
ReactantsEthyl Benzoate + Phenylacetyl Chloride + AlCl₃0.0
Intermediate 1Acylium Ion Complex [C₆H₅CH₂CO]⁺[AlCl₄]⁻+5.2
Transition State 1Formation of Sigma Complex+21.5
Intermediate 2Sigma (σ) Complex+15.8
Transition State 2Deprotonation of Sigma Complex+17.1
Product ComplexProduct coordinated with AlCl₃-12.3

Note: The energy values in the table are hypothetical and for illustrative purposes only, representing the type of data generated in a typical DFT study of a Friedel-Crafts acylation.

Computational Modeling of Reactivity and Selectivity

Computational models are essential for predicting the reactivity of aromatic compounds and the regioselectivity of electrophilic substitutions. diva-portal.org The formation of this compound via the acylation of ethyl benzoate is governed by the directing effect of the ethyl ester (-COOEt) substituent.

Predicting Regioselectivity: The -COOEt group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Computational analysis of the resonance structures of the sigma complex intermediate reveals that the positive charge is destabilized when the attack occurs at the ortho or para positions. Conversely, attack at the meta position avoids placing the positive charge adjacent to the electron-withdrawing carbonyl carbon, making the meta-substituted sigma complex the most stable intermediate. Computational methods can quantify these energy differences to predict the product distribution. diva-portal.org

Reactivity Indices: Advanced computational models use reactivity indices derived from DFT, such as Fukui functions or average local ionization energy, to predict the most nucleophilic sites on an aromatic ring. diva-portal.org For ethyl benzoate, these calculations would show that the electron density is lowest at the ortho and para positions and comparatively higher at the meta position, thereby predicting that the electrophilic acylium ion will preferentially react at the meta carbon.

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and, in some cases, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational techniques for structural assignment.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern). For Ethyl 4-(1-oxo-2-phenylethyl)benzoate, the spectrum is predicted to show distinct signals corresponding to the ethyl ester protons, the methylene (B1212753) bridge, and the two separate aromatic rings.

Aromatic Region (approx. 7.2-8.1 ppm): The nine aromatic protons would appear in this region. The protons on the benzoate (B1203000) ring, being part of an electron-withdrawing system, are expected to resonate at a slightly downfield chemical shift compared to the protons on the phenyl ring of the phenylethyl moiety. The para-substitution on the benzoate ring would likely lead to two distinct doublet signals for these four protons. The five protons of the monosubstituted phenyl ring would appear as a more complex multiplet.

Methylene Protons (approx. 4.3 ppm): The two protons of the methylene group (CH₂ -Ph) adjacent to the ketone are anticipated to appear as a singlet, deshielded by the adjacent carbonyl group.

Ethyl Ester Protons (approx. 4.4 ppm and 1.4 ppm): The methylene protons (-O-CH₂ CH₃) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃ ) would appear as a triplet, shifted further upfield.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.1 Doublet 2H Aromatic protons ortho to the ester
~ 7.9 Doublet 2H Aromatic protons meta to the ester
~ 7.4-7.2 Multiplet 5H Phenyl group protons
~ 4.4 Quartet 2H -O-CH₂ -CH₃
~ 4.3 Singlet 2H -CO-CH₂ -Ph
~ 1.4 Triplet 3H -O-CH₂-CH₃

Note: This table represents predicted data based on established chemical shift principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp line. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment. Ketone and ester carbonyl carbons are particularly distinct, appearing far downfield. openochem.org

Carbonyl Carbons (approx. 195 and 165 ppm): The ketone carbonyl carbon is expected to resonate at a lower field (~195 ppm) than the ester carbonyl carbon (~165 ppm). openochem.orgoregonstate.edu

Aromatic Carbons (approx. 128-135 ppm): The various aromatic carbons would appear in this range. Quaternary carbons (those without attached protons) typically show signals of lower intensity.

Aliphatic Carbons (approx. 61, 45, and 14 ppm): The methylene carbon of the ethyl ester (-O-C H₂CH₃) is expected around 61 ppm, the methylene carbon adjacent to the ketone (-CO-C H₂-Ph) around 45 ppm, and the terminal methyl carbon (-OCH₂C H₃) around 14 ppm.

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~ 195 Ketone C=O
~ 165 Ester C=O
~ 135-128 Aromatic Carbons
~ 61 -O-CH₂ -CH₃
~ 45 -CO-CH₂ -Ph
~ 14 -O-CH₂-CH₃

Note: This table represents predicted data based on established chemical shift principles. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl ester group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the quartet at ~4.4 ppm to the carbon at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for connecting different parts of the molecule. youtube.com Key correlations would be expected from the methylene protons of the ethyl group to the ester carbonyl carbon, and from the methylene protons adjacent to the ketone to the ketone carbonyl carbon and nearby aromatic carbons. This would confirm the link between the phenylacetyl group and the benzoate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. For a relatively rigid molecule like this, NOESY could help confirm the proximity of the methylene bridge protons to the ortho protons of the phenyl ring.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. If this compound is a crystalline solid, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could reveal information about molecular packing, conformational differences (polymorphism), and intermolecular interactions present in the solid state that are absent in solution. No specific solid-state NMR studies for this compound have been reported in the surveyed literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₇H₁₆O₃), the theoretical exact mass of the molecular ion can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would serve as definitive confirmation of the molecular formula.

Predicted HRMS Data for this compound

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ C₁₇H₁₇O₃⁺ 269.1172
[M+Na]⁺ C₁₇H₁₆O₃Na⁺ 291.0992

Note: These are theoretical values. Experimental data would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion, [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. imist.ma The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of its substructures. For this compound, several key fragmentation pathways would be expected.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. oregonstate.edu This could lead to the formation of a benzoyl cation (m/z 105) or a phenacetyl cation (m/z 119).

Loss of Ethoxy Group: The ester could fragment via the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol (B145695) molecule (HOCH₂CH₃) from the protonated molecular ion.

McLafferty Rearrangement: While less likely for the ketone part due to the lack of a gamma-hydrogen on an alkyl chain, rearrangements involving the ester are possible.

Predicted Key Fragment Ions in MS/MS Analysis

Predicted m/z Proposed Fragment Ion Structure/Identity
241 [M-C₂H₄+H]⁺ (Loss of ethene from ethyl group)
223 [M-C₂H₅O+H]⁺ (Loss of ethoxy radical)
149 [C₉H₉O₂]⁺ (Ethyl benzoate fragment ion)
119 [C₈H₇O]⁺ (Phenacetyl cation)
105 [C₇H₅O]⁺ (Benzoyl cation)
91 [C₇H₇]⁺ (Tropylium ion)

Note: This table represents predicted fragmentation based on general principles of mass spectrometry. The relative abundance of these ions would provide further structural evidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The structure of this compound contains several distinct functional groups whose characteristic vibrations are expected to produce a unique IR spectrum.

The most prominent features in the spectrum are the carbonyl (C=O) stretching bands. Due to the presence of both an ester and a ketone, two distinct C=O absorption peaks are anticipated. The ethyl ester carbonyl stretch typically appears at a higher frequency than the ketone carbonyl stretch. Additionally, the spectrum will show characteristic absorptions for the aromatic rings and the C-O bond of the ester group.

Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Ester Carbonyl (C=O) ~1720-1730 Stretching
Ketone Carbonyl (C=O) ~1680-1700 Stretching
Aromatic Ring (C=C) ~1600 Stretching

The presence of two separate, strong absorption bands in the 1680-1730 cm⁻¹ region is a key diagnostic feature for the confirmation of the compound's structure, distinguishing between the two different carbonyl environments.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of published literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, the crystal structure of the closely related compound, 2-Oxo-2-phenylethyl benzoate (C₁₅H₁₂O₃), has been determined and serves as an excellent example of the detailed structural information that this method provides nih.govresearchgate.net. In that study, the terminal phenyl rings were found to make a significant dihedral angle with each other nih.govresearchgate.net. The analysis also revealed how molecules pack in the crystal lattice, linked by intermolecular hydrogen bonds to form dimers nih.govresearchgate.net.

Should a suitable crystal of this compound be grown and analyzed, this technique would provide the most definitive proof of its molecular structure and conformation.

Illustrative Crystal Data for the Related Compound 2-Oxo-2-phenylethyl benzoate nih.govresearchgate.net

Parameter Value
Chemical Formula C₁₅H₁₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.0299 (13)
b (Å) 14.116 (2)
c (Å) 9.6379 (14)
β (°) 90.564 (3)

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatography encompasses a suite of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are indispensable for monitoring its synthesis, purifying the final product, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reverse-phase (RP) HPLC method would be highly effective for purity analysis. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water sielc.com.

When coupled with a mass spectrometer, the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical tool that separates compounds chromatographically before detecting them based on their mass-to-charge ratio (m/z). This provides not only retention time data from the HPLC but also molecular weight and structural information from the mass spectrometer. For mass spectrometry-compatible applications, a volatile buffer like formic acid is often added to the mobile phase sielc.com. The analysis would confirm the presence of the target compound by identifying its molecular ion peak and characteristic fragment ions.

Expected LC-MS Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Expected [M+H]⁺ Ion (m/z) 269.11

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Its use is contingent on the analyte being sufficiently volatile and thermally stable to be vaporized without decomposition.

Assuming this compound possesses these properties, GC-MS analysis would provide a retention time characteristic of the compound under specific column and temperature conditions, along with a mass spectrum that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 268, corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the cleavage of the molecule at its weakest bonds, such as adjacent to the carbonyl groups.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. sigmaaldrich.com A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel sigmaaldrich.comrsc.org.

The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297) rsc.org. Separation occurs based on the differing affinities of the compounds in the mixture for the stationary and mobile phases. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The spots can be visualized under a UV lamp, as the aromatic rings in the compound will absorb UV light rsc.org.

Illustrative TLC Monitoring of a Reaction

Lane Description Observation
1 Starting Material A single spot at a specific Rf value.
2 Reaction Mixture (t=1 hr) A spot for the starting material and a new spot for the product appearing at a different Rf.
3 Co-spot (SM + Mixture) Both spots are observed, confirming identity.

By comparing the retention factor (Rf) of the newly formed spot to that of a pure standard, the progress of the reaction can be efficiently monitored until completion.

Table of Mentioned Compounds

Compound Name Role/Mention
This compound The primary subject of the article.
2-Oxo-2-phenylethyl benzoate A related compound used for an illustrative X-ray crystallography example. nih.govresearchgate.net
Acetonitrile A common mobile phase component in HPLC. sielc.com
Water A common mobile phase component in HPLC. sielc.com
Formic Acid An additive for the mobile phase in LC-MS. sielc.com
Hexane A common non-polar component of the mobile phase in TLC. rsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. For Ethyl 4-(1-oxo-2-phenylethyl)benzoate, DFT calculations could elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In a study of novel Keap1 inhibitors, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize geometries and compute electronic properties, identifying the most promising candidates based on their HOMO-LUMO gaps chemrxiv.org. A similar approach for this compound would involve calculating these frontier orbitals. The regions of highest HOMO density would indicate the sites most susceptible to electrophilic attack, likely the phenyl rings, while the LUMO distribution would highlight the areas prone to nucleophilic attack, such as the carbonyl carbons of the ketone and ester groups.

Furthermore, reactivity descriptors like Fukui functions can be calculated to provide a more detailed picture of site-specific reactivity. These descriptors help in predicting which atoms within the molecule are more likely to act as electrophiles or nucleophiles. For instance, in a study on various ester collectors, Fukui functions were used to identify the most reactive atoms and correlate them with the molecule's performance broadinstitute.org.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating ability
LUMO Energy ~ -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap ~ 5.0 eV Relates to chemical reactivity and stability

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The presence of several rotatable bonds, particularly in the ethyl ester and the linker between the phenyl rings, suggests that the molecule can adopt multiple conformations. MD simulations can provide insights into the relative energies of these conformers and the barriers to their interconversion.

A study on the molecular organization of poly(beta-amino ester) based polyplexes utilized coarse-grained MD simulations to understand the influence of polymer structure on nanoparticle formation nih.gov. Similarly, for this compound, an all-atom MD simulation in a suitable solvent could reveal the preferred spatial arrangement of the phenyl rings and the orientation of the ethyl group. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

The conformational flexibility can be analyzed by monitoring key dihedral angles over the course of the simulation. The resulting Ramachandran-like plots can reveal the most populated conformational states. Such analyses are common in the study of biomolecules and are equally applicable to smaller organic molecules.

In Silico Approaches for Guiding Synthetic Design and Optimization

Computational methods can play a significant role in the design and optimization of synthetic routes. The synthesis of β-keto esters, a class of compounds to which this compound belongs, can be guided by in silico approaches. nih.govnih.govsemanticscholar.orgorganic-chemistry.orgorganic-chemistry.org

For instance, quantum chemical calculations can be used to model the reaction mechanism of the esterification or the formation of the keto-ester linkage. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified. This can help in selecting the appropriate reagents and reaction conditions to maximize the yield and minimize byproducts. For example, the synthesis of β-keto esters from ketones and ethyl chloroformate can be modeled to understand the role of the base and to predict the reactivity of different ketones. nih.gov

Furthermore, computational tools can predict potential side reactions. For a molecule with multiple functional groups like this compound, this is particularly important. By understanding the relative reactivity of the ketone and ester groups, reaction conditions can be tailored to achieve the desired chemical transformation selectively.

Applications in Chemoinformatics for Compound Libraries

Chemoinformatics involves the use of computational methods to analyze and manage large collections of chemical compounds. This compound and its derivatives can be valuable additions to compound libraries used for drug discovery and materials science.

The structural features of this molecule, including two aromatic rings, a ketone, and an ester, make it an interesting scaffold for generating a diverse library of related compounds. Chemoinformatic tools can be used to enumerate virtual libraries of derivatives by systematically modifying different parts of the molecule. These virtual libraries can then be screened in silico for potential biological activity or desired physical properties.

The concept of molecular diversity is central to the design of compound libraries. Chemoinformatic methods can be used to assess the diversity of a library containing this compound and its analogs, ensuring broad coverage of the chemical space. broadinstitute.org This is crucial for increasing the chances of finding a hit in a high-throughput screening campaign. Libraries such as the Chinese National Compound Library of Peking University (PKU-CNCL) utilize such principles to curate their collections for drug discovery. researchgate.net

Applications in Supramolecular Chemistry and Advanced Materials Science

Molecular Recognition and Host-Guest Chemistry Involving Aryl Esters

Host-guest chemistry is a cornerstone of supramolecular science, focusing on the creation of complexes where a "host" molecule selectively binds a smaller "guest" molecule through non-covalent forces. wikipedia.org This process of selective binding is known as molecular recognition. Aryl esters like Ethyl 4-(1-oxo-2-phenylethyl)benzoate are well-suited for these roles due to their distinct structural features.

Designer synthetic macrocycles, often constructed from aryl groups, can be tailored to bind with high affinity to specific guests. nih.gov In such systems, a molecule like this compound could function as the guest, with its size, shape, and electronic properties determining the complementarity with the host's binding cavity. The principles of host-guest chemistry are fundamental to numerous biological processes and are harnessed in the design of advanced materials and drug delivery systems. wikipedia.org

Table 1: Examples of Host-Guest Systems and Relevant Interactions

Host TypeGuest MoietyPrimary Driving Interactions
CyclodextrinsHydrophobic/Aromatic GroupsHydrophobic effects, Van der Waals forces nih.gov
CalixarenesOrganic Cations, Aromatic Moleculesπ-π stacking, Cation-π interactions acs.org
CucurbiturilsHydrophobic molecules, Cationic speciesHydrophobic effects, Ion-dipole interactions nih.gov
Crown EthersMetal Cations, Ammonium IonsIon-dipole interactions, Hydrogen bonding acs.org

Role of Non-Covalent Interactions in Assembly and Function of Ester Systems

Non-covalent interactions are the primary forces governing the self-assembly and function of supramolecular systems. numberanalytics.com They are weaker than covalent bonds but are highly directional and act in concert to create stable, complex structures. numberanalytics.com For ester-containing systems like this compound, hydrogen bonds and π-π stacking are particularly significant.

Hydrogen Bonding: While ester molecules cannot form hydrogen bonds with each other, the oxygen atoms of the ester and ketone groups are effective hydrogen bond acceptors. ethernet.edu.etlibretexts.org They can form hydrogen bonds with donor molecules (e.g., alcohols, amides, or water), which is a critical interaction for guiding molecular assembly. ethernet.edu.etmdpi.com The formation of specific hydrogen bonding motifs allows for the programmed assembly of molecules into well-defined architectures, such as dimers or larger aggregates. nih.govnih.gov The strength and directionality of these bonds are central to molecular recognition and the stability of the resulting supramolecular structures. ethernet.edu.et

Table 2: Key Non-Covalent Interactions in Aryl Ester Systems

Interaction TypeDescriptionRole in Supramolecular Assembly
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a highly electronegative atom (like the carbonyl oxygen in esters). ethernet.edu.etDirects molecular recognition, controls assembly geometry, enhances stability. ethernet.edu.etnih.gov
π-π Stacking Attractive, non-covalent interaction between aromatic rings. nih.govStabilizes folded structures and crystal lattices, influences electronic properties. nih.govbeilstein-journals.orgmdpi.com
Van der Waals Forces Weak forces arising from temporary fluctuations in electron density. numberanalytics.comContribute to overall molecular packing and stability in condensed phases. numberanalytics.com
Dipole-Dipole Interactions Attractive forces between polar molecules, such as the ester functional group.Influence molecular orientation and contribute to the stability of assemblies.

Incorporation of Functionalized Esters into Self-Assembled Systems and Complex Molecular Architectures

Self-assembly is a process where individual molecular components spontaneously organize into ordered structures. nih.gov Functionalized esters are versatile building blocks for creating such systems due to their synthetic accessibility and the diverse interactions they can mediate.

Molecules designed for self-assembly, often called tectons, can be programmed through their shape and functional groups to form specific architectures. acs.org this compound, with its defined geometry and multiple interaction sites (ester, ketone, aromatic rings), can be envisioned as a component in more complex, purpose-built molecules for creating nanomaterials. acs.org

By modifying the core structure, for instance by attaching polymerizable groups or specific binding sites, functionalized esters can be incorporated into a variety of advanced materials:

Supramolecular Polymers: Non-covalent interactions can link monomeric units containing ester functionalities to form long, polymer-like chains. These materials often exhibit stimuli-responsive behavior, where the polymer can assemble or disassemble in response to external triggers like temperature or light. acs.org

Liquid Crystals: The rigid aromatic core and flexible side chains characteristic of many ester derivatives are features that promote the formation of liquid crystalline phases. Supramolecular liquid crystals can be formed through hydrogen bonding between complementary molecules, with the ester groups influencing the phase behavior and thermal properties of the material. nih.gov

Poly(ester amide)s (PEAs): These polymers combine the beneficial properties of polyesters and polyamides, such as biocompatibility and high thermal stability. Functional groups can be incorporated into PEA backbones, allowing for the tuning of material properties and the creation of functional materials for biomedical applications. nih.gov

The rational design of ester-containing molecules allows for precise control over the dimensions and properties of the resulting self-assembled structures, paving the way for the bottom-up fabrication of novel functional materials. acs.orgacs.org

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Strategies for Complex Esters

The synthesis of esters, fundamental transformations in organic chemistry, is continuously being refined to improve efficiency and selectivity. dntb.gov.uaorganic-chemistry.orgpharmacy180.comlibretexts.org Traditional methods like Fischer esterification, while effective for large-scale reactions, can be inefficient for smaller, more complex applications due to equilibrium limitations. pharmacy180.com Modern strategies focus on developing catalytic methods that offer milder reaction conditions and are suitable for sensitive and complex molecules. luxembourg-bio.comnih.gov

Recent advancements include the use of uronium-based coupling agents, which allow for the preparation of esters in excellent yields at room temperature. luxembourg-bio.com Furthermore, metal-free oxidative esterification of ketones and potassium xanthates has emerged as a novel and efficient protocol for the selective synthesis of α-ketoesters and esters. nih.gov Researchers are also exploring direct C-H oxidation methods to couple carboxylic acids with terminal olefins, providing a streamlined approach to complex allylic esters. nih.gov These innovative approaches minimize waste and offer greater control over the chemical transformation, which is crucial for the synthesis of intricate molecules. nih.gov

Comparative Yields of Different Esterification Methods

Method Reactants Catalyst/Reagent Yield (%) Reference
Horner-Emmons Reaction Ethyl (diarylphosphono)acetates and aldehydes Triton B or NaH 93-99 (Z-selectivity) acs.org
Uronium-based Coupling Benzoic acid and cyclopentanol COMU 81 luxembourg-bio.com
Oxidative Esterification Ketones and potassium xanthates Metal-free High nih.gov

Integration of Artificial Intelligence (AI) and Automation in Organic Synthesis

Discovery and Optimization of Novel Catalytic Systems for Green Chemistry

Green chemistry principles are increasingly guiding the development of new catalytic systems to minimize environmental impact. blazingprojects.comnano-ntp.comiosrjournals.org The focus is on creating catalysts that are efficient, selective, reusable, and operate under mild, environmentally benign conditions. nano-ntp.comresearchgate.net This includes the use of earth-abundant and non-toxic metals, as well as biocatalysts and organocatalysts. nano-ntp.comresearchgate.net

For ester synthesis, green approaches include solvent-free reactions and the use of biocatalysts like immobilized lipases, which offer high selectivity and operate under mild conditions. researchgate.netresearchgate.net Recent breakthroughs include the development of bimetallic oxide clusters that use molecular oxygen as the sole oxidant in ester-producing reactions, with water as the only byproduct. labmanager.com Another innovative approach involves heterogeneous geminal atom catalysts (GACs) that promote greener manufacturing processes for fine chemicals and pharmaceuticals with a significantly lower carbon footprint. sciencedaily.com These advancements are crucial for developing sustainable industrial processes and reducing the chemical industry's ecological footprint. nano-ntp.comsophim.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

A fundamental goal of modern chemistry is the discovery of new reactions that can build complex molecules with greater efficiency and precision. uchicago.edu Researchers are exploring novel ways to activate and functionalize chemical bonds, leading to unprecedented reactivity patterns. Photoredox catalysis, for example, uses visible light to generate radical intermediates, enabling chemical transformations that are difficult to achieve through traditional methods. scientificupdate.com

Recent discoveries include new methods for notoriously difficult reactions, such as the nucleophilic vinylic substitution (SNV), by using strain-release mechanisms to control the reaction. uchicago.edu The development of novel chemical tools, like specific nickel complexes, is unlocking previously impossible organic reactions, which will streamline the synthesis of pharmaceuticals and other complex molecules. osu.edu These new methodologies for chemical activation, often conducted under solvent-free conditions, are expanding the toolkit of synthetic chemists and paving the way for the creation of novel molecular architectures. nih.gov

Design of Functional Molecules through Advanced Synthetic and Supramolecular Approaches

The ability to design and synthesize molecules with specific functions is a cornerstone of modern chemistry and materials science. acs.orgacs.orgkit.edumindthegraph.com This field, often referred to as "molecular architectonics," involves the controlled organization of molecular units to create advanced functional systems. acs.org By drawing inspiration from nature, chemists can design molecules for applications in electronics, medicine, and materials science. acs.org

Supramolecular chemistry plays a vital role in this area by utilizing non-covalent interactions—such as hydrogen bonding and metal coordination—to direct the self-assembly of molecules into larger, ordered structures. wikipedia.orgmindmapai.appnih.govpnas.org This "bottom-up" approach is fundamental to nanotechnology and the creation of smart materials. wikipedia.org Advanced strategies like the Weak-Link Approach (WLA) allow for the synthesis of complex, dynamic supramolecular structures whose functions, such as catalytic activity, can be controlled by external stimuli. northwestern.edu The integration of computational design with sophisticated synthetic techniques allows for the iterative process of designing, synthesizing, and testing new functional molecules. kit.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(1-oxo-2-phenylethyl)benzoate, and how can reaction conditions be standardized?

  • Methodology :

  • Esterification : React 4-(1-oxo-2-phenylethyl)benzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Monitor progress via TLC .
  • Phenacyl Bromide Route : Use nucleophilic substitution by reacting phenacyl bromide with sodium 4-carboxybenzoate in anhydrous DMF, followed by esterification with ethanol. Purify via column chromatography (hexane:ethyl acetate, 3:1) .
  • Quality Control : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structures using SHELXL-2018 and visualize with ORTEP-3 . Validate hydrogen bonding and torsion angles using PLATON .
  • Spectroscopy : Cross-validate with ¹H/¹³C NMR (DMSO-d₆, 400 MHz), IR (KBr pellet for carbonyl stretches at ~1700 cm⁻¹), and HRMS (ESI+) .

Q. How can preliminary biological activity (e.g., antimicrobial) be assessed?

  • Methodology :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion (100 µg/mL compound in DMSO). Measure inhibition zones and compare to gentamicin controls .
  • Enzyme Inhibition : Screen against α-glucosidase or COX-2 via spectrophotometric assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in photochemical applications?

  • Methodology :

  • Kinetic Studies : Use UV-vis spectroscopy to monitor photodegradation under varying light intensities (λ = 254 nm). Calculate quantum yields .
  • Radical Trapping : Introduce TEMPO or DMPO to identify reactive intermediates via ESR spectroscopy .
  • Computational Modeling : Optimize transition states using Gaussian 16 (DFT/B3LYP/6-311G**) to predict reaction pathways .

Q. What strategies resolve contradictions in crystallographic data, such as disordered moieties or anomalous bond lengths?

  • Methodology :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with Rint and Flack parameters .
  • Disorder Modeling : Apply PART instructions in SHELXL to refine split positions for disordered groups (e.g., phenyl rings). Cross-check with Hirshfeld surface analysis .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (p-TsOH vs. H₂SO₄) using a factorial design. Analyze via ANOVA .
  • Continuous Flow Synthesis : Implement microreactors (20 mL volume) to enhance mixing and heat transfer, reducing side-product formation .

Q. What computational approaches predict the compound’s reactivity in complex matrices (e.g., polymer networks)?

  • Methodology :

  • MD Simulations : Use GROMACS to model interactions with resin matrices (e.g., PMMA). Calculate binding energies and diffusion coefficients .
  • QSAR Modeling : Correlate substituent effects (Hammett σ values) with reactivity using partial least squares regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.